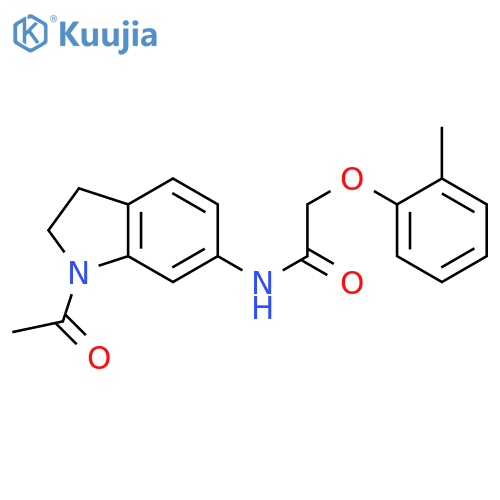Cas no 1058203-76-1 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide)

1058203-76-1 structure
商品名:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide
CAS番号:1058203-76-1
MF:C19H20N2O3
メガワット:324.373704910278
CID:6572172
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide
- N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methylphenoxy)acetamide
-
- インチ: 1S/C19H20N2O3/c1-13-5-3-4-6-18(13)24-12-19(23)20-16-8-7-15-9-10-21(14(2)22)17(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)
- InChIKey: XIRIYOQNXOZSNN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN2C(C)=O)(=O)COC1=CC=CC=C1C
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5098-1067-50mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-5mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-20mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-75mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-40mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-2μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-3mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-5μmol |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-25mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5098-1067-100mg |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide |
1058203-76-1 | 100mg |
$248.0 | 2023-09-10 |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide 関連文献
-
1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1058203-76-1 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
